

# Spectroscopic Characterization of Leflunomide and Teriflunomide: A Technical Guide

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## Compound of Interest

Compound Name: *1-Ethyl-5-hydroxypyrrolidin-2-one*

CAS No.: 72954-65-5

Cat. No.: B570491

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## Executive Summary

This technical guide details the spectroscopic fingerprint of Leflunomide (a prodrug) and its rapid in vivo conversion to the pharmacologically active Teriflunomide (A77 1726). For researchers and analytical scientists, distinguishing these two species is paramount, as the isoxazole ring opening represents the critical activation step. This document provides validated spectral data (NMR, MS, IR), experimental protocols, and mechanistic insights to ensure accurate identification and quantification in biological matrices.

## Chemical Identity & Structural Context[1][2][3][4][5] [6]

Feature	Leflunomide (Prodrug)	Teriflunomide (Active Metabolite)
CAS Number	75706-12-6	163451-81-8 (also 108605-62-5)
IUPAC Name	5-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide	(2Z)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide
Formula	C <sub>12</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>
Mol.[1][2][3][4][5][6][7] Weight	270.21 g/mol	270.21 g/mol
Key Structural Feature	Intact Isoxazole Ring	Ring-Opened (Cyano-Enol form)

## Activation Pathway Visualization

The following diagram illustrates the base-catalyzed ring opening of Leflunomide to Teriflunomide, a reversible process highly dependent on pH.

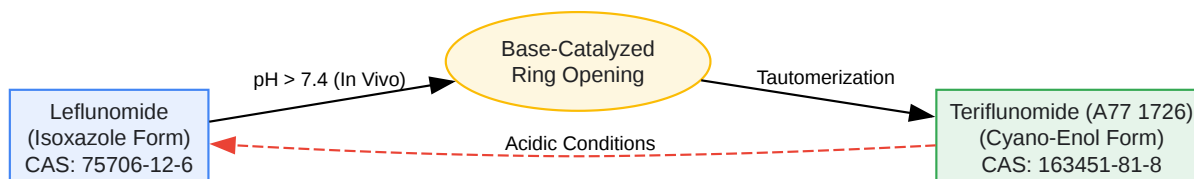


Fig 1: Metabolic activation of Leflunomide via isoxazole ring scission.

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## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for distinguishing the isoxazole ring of Leflunomide from the enolic structure of Teriflunomide.

Proton (

H) NMR Data (DMSO-

, 400 MHz)

Assignment	Leflunomide (ppm)	Teriflunomide (ppm)	Diagnostic Note
-CH <sub>3</sub> (Methyl)	2.71 (s, 3H)	2.28 (s, 3H)	Key Shift: Methyl signal shifts upfield upon ring opening.
Aromatic (Ar-H)	7.70 (d, 2H), 7.85 (d, 2H)	7.60 (d, 2H), 7.75 (d, 2H)	Slight shielding in the metabolite.
-NH (Amide)	10.65 (s, 1H)	10.45 (s, 1H)	Broad singlet, exchangeable with D <sub>2</sub> O.
-OH (Enol)	Absent	5.20 (br s, 1H)	Critical: Presence confirms ring opening (often broad).

Carbon (

C) NMR Data (DMSO-

, 100 MHz)

Carbon Type	Leflunomide (ppm)	Teriflunomide (ppm)
C=O (Amide)	159.8	168.2
Isoxazole C-5	172.1	N/A
Cyano (-CN)	N/A	118.5 (Weak)
-CF <sub>3</sub>	124.3 (q, Hz)	124.1 (q, Hz)

Technical Insight: The disappearance of the isoxazole C-5 peak at 172.1 ppm and the appearance of the nitrile carbon at ~118.5 ppm in Teriflunomide are the most reliable indicators of conversion.

## Mass Spectrometry (MS)

Both compounds share the same molecular weight (MW 270.2), making standard low-resolution MS insufficient for differentiation without fragmentation analysis.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for Teriflunomide due to the acidic enol.
- Molecular Ion:  
at m/z 269.

Fragmentation Pattern (MS/MS):

- Leflunomide: Precursor m/z 271 ( ). Major fragment at m/z 162 (4-trifluoromethylaniline moiety).
- Teriflunomide: Precursor m/z 269 ( ).
  - Major Product Ion: m/z 82 (cyanoacetate fragment).

- Secondary Ion:m/z 160 (4-trifluoromethylaniline anion).

## Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" check for the functional group transformation.

Functional Group	Leflunomide ( cm <sup>-1</sup> )	Teriflunomide ( cm <sup>-1</sup> )
Nitrile (C≡N)	Absent	2210 - 2220 (Sharp)
Amide C=O	1690 (Strong)	1650 (Shifted due to H-bonding)
OH (Enol)	Absent	3200-3400 (Broad)
C-F Stretch	1325	1325

## Experimental Protocols

### Sample Preparation for NMR

To ensure reproducibility and prevent in situ ring opening/closing during analysis:

- Solvent Choice: Use DMSO-  
(99.9% D). Avoid protic solvents like Methanol-  
if studying kinetics, as they can catalyze tautomerization.
- Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
- Tube Quality: Use high-precision 5mm NMR tubes (e.g., Wilmad 507-PP) to minimize shimming errors.
- Temperature: Acquire at 298 K (25°C). Higher temperatures may broaden exchangeable proton signals (NH, OH).

## HPLC-UV Detection Method

For quantitative analysis of purity or metabolic conversion:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Formic acid in Water.
  - B: Acetonitrile.
  - Gradient: 30% B to 70% B over 10 minutes.
- Detection: UV at 260 nm (Leflunomide max) and 290 nm (Teriflunomide max).
- Retention Time: Leflunomide typically elutes later than Teriflunomide due to the higher polarity of the open-ring enol form.

## References

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